molecular formula C10H7ClO B121095 1-chloro-4-phenyl-3-Butyn-2-one CAS No. 176648-09-2

1-chloro-4-phenyl-3-Butyn-2-one

Cat. No. B121095
M. Wt: 178.61 g/mol
InChI Key: GAOISFBPSVUIIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated organic compounds can involve various methods, including electrochemical preparations, as seen in the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . Chlorodemetalation reactions are also employed to synthesize compounds like 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes . These methods highlight the versatility of chlorinated compounds in synthetic chemistry and their potential relevance to the synthesis of 1-chloro-4-phenyl-3-butyn-2-one.

Molecular Structure Analysis

The molecular structure of chlorinated organic compounds can be complex, with various substituents affecting the overall geometry and electronic properties. For instance, the molecular structures of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes were determined by X-ray analysis, revealing a trigonal bipyramidal coordination at the tin center . Similarly, the molecular structure of 1-chloro-4-phenyl-3-butyn-2-one would likely be influenced by the presence of the chloro and keto groups, as well as the phenyl ring.

Chemical Reactions Analysis

Chlorinated organic compounds can undergo a variety of chemical reactions. For example, 4,4-dichloro-3-buten-2-one reacts with sodium phenoxide and sodium phenyl sulfide, with the reaction course depending on the medium's basicity . These reactions demonstrate the reactivity of chloro and keto groups, which are also present in 1-chloro-4-phenyl-3-butyn-2-one, suggesting that it may undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated organic compounds are influenced by their molecular structure. For instance, the introduction of cyano groups in 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes affects their optical properties . Similarly, the presence of chloro, keto, and phenyl groups in 1-chloro-4-phenyl-3-butyn-2-one would be expected to influence its physical and chemical properties, such as solubility, boiling point, and reactivity.

Scientific Research Applications

  • Synthesis and Mechanisms The compound 1-chloro-4-phenyl-3-butyn-2-one has been involved in studies related to the synthesis of various organic compounds. It reacts with bromine chloride (BrCl) and iodine monochloride (ICl) in different solvents, leading to the formation of various regioisomers. This research highlights the compound's utility in exploring reaction mechanisms and synthesizing new chemical entities (Heasley et al., 2002).

  • Alternative Routes to Enones The compound has been used in the synthesis of β-Disubstituted Enones, providing an alternative route to traditional methods. This highlights its potential in organic synthesis, particularly in the creation of enone structures, which are important in various chemical processes (Luo et al., 1994).

  • Reaction Dynamics Studies It's been utilized in studies examining the reaction dynamics of the phenyl radical with acetylenic compounds. This research contributes to a deeper understanding of the formation of complex organic molecules, particularly in combustion flames (Kaiser et al., 2009).

  • Spectroscopic Investigations Spectroscopic studies, including FT-IR, NMR, and UV, have been conducted on similar compounds, providing insights into their structural and electronic properties. Such studies are essential for understanding the physical and chemical properties of organic molecules (Vitnik et al., 2014).

  • Role in Carcinogenicity Research 1-Chloro-4-phenyl-3-butyn-2-one has been used in researching potential carcinogenic metabolites, particularly in understanding the mechanisms of carcinogenicity and developing biomarkers for exposure assessment (Zheng et al., 2015).

  • Cyclodimerization and Trimerization Studies have shown its application in cyclodimerization and trimerization reactions, highlighting its role in forming complex organic structures, such as naphthalenes and benzene derivatives (Amer et al., 1990).

  • Oxidative Cleavage Studies The compound has been a subject of studies on oxidative cleavage with alkaline hydrogen peroxide, contributing to the understanding of reaction mechanisms involving electron-deficient acetylenes (Sawaki et al., 1983).

properties

IUPAC Name

1-chloro-4-phenylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOISFBPSVUIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451657
Record name 1-chloro-4-phenyl-3-Butyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-4-phenyl-3-Butyn-2-one

CAS RN

176648-09-2
Record name 1-chloro-4-phenyl-3-Butyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anhydrous ZnCl2 (10 g, 73 mmol) was dissolved in THF (50 mL) and the solution cooled to 0° C. in an ice bath. In another flask phenylacetylene (8.0 mL, 73 mmol) was dissolved in THF (50 mL), cooled to 0° C. in an ice bath, and treated with n-butyllithium (32 mL of a 2.2M solution in hexane, 70 mmol). After 20 minutes the phenylethynyllithium solution was added via cannula to the ZnCl2 solution. After an additional 20 minutes Pd(PPh3)4 (1.23 g, 1.06 mmol) was added to the alkynylzinc solution. The resulting yellow solution was treated with chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 10 minutes. After 2 h at 0° C. the reaction mixture was quenched by the addition of cold aqueous 1M HCl (50 mL), and diethyl ether (500 mL). The acidic aqueous was extracted with diethyl ether (2×50 mL) and the combined organic extracts were washed with water (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL). The dark solution was dried and decolorized over Na2SO4 and charcoal and filtered through a pad of Celite™. The pad was washed thoroughly with ethyl acetate and the combined filtrates were concentrated in vacuo to afford a dark brown oil. The crude product was purified by column chromatography eluting with hexane, 99:1, 98:2, 96:4, then 94:6 hexane:ethyl acetate to afford 1-chloro-4-phenyl-3-butyn-2-one (7.83 g, 60% yield) as an orange oil which darkened and partially solidified upon standing in the freezer. 1H NMR (CDCl3, 300 MHz) δ 7.63–7.60 (m, 2H), 7.53–7.39 (m, 3H), 4.33 (s, 3H). MS (EI ionization) 178 (35Cl M+), 180 (37Cl M+).
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50 mL
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10 g
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1.23 g
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50 mL
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8.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Tocco, K Eloh, A Laus, N Sasanelli… - Journal of Agricultural …, 2020 - ACS Publications
… Similarly, 4-phenyl-3-butyn-2-one (2) and 1-chloro-4-phenyl-3-butyn-2-one (3) exhibited a lower activity than 3-butyn-2-one (1). Interestingly, the introduction of a chlorine atom in the α …
Number of citations: 8 pubs.acs.org
V Pace, L Castoldi, W Holzer - The Journal of organic chemistry, 2013 - ACS Publications
A straightforward synthesis of variously functionalized α,β-unsaturated α′-haloketones has been achieved through the chemoselective addition of halomethyllithium carbenoids to …
Number of citations: 63 pubs.acs.org

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